3'-(benzenesulfonyl)-1'-cyclohexyl-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole
Description
3'-(Benzenesulfonyl)-1'-cyclohexyl-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole (CAS: 860648-62-0) is a synthetic bipyrrole derivative characterized by a 1,2'-bipyrrole core with a benzenesulfonyl group at the 3' position and a cyclohexyl substituent at the 1' position. Additional methyl groups occupy the 2, 4', 5, and 5' positions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-cyclohexyl-2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-17-15-16-18(2)25(17)24-23(29(27,28)22-13-9-6-10-14-22)19(3)20(4)26(24)21-11-7-5-8-12-21/h6,9-10,13-16,21H,5,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDGTDPYAGJFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(N2C3CCCCC3)C)C)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the benzenesulfonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
The compound 3'-(benzenesulfonyl)-1'-cyclohexyl-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole is a specialized organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.
Properties
The compound exhibits interesting physicochemical properties that make it suitable for various applications. These include:
- High thermal stability.
- Potential for electron donation due to the bipyrrole structure.
Medicinal Chemistry
Anticancer Activity
Research has indicated that bipyrrole derivatives can exhibit anticancer properties. Studies have shown that modifications to the bipyrrole structure can enhance cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in tumor cells.
Antimicrobial Properties
The sulfonyl group in this compound has been linked to increased antimicrobial activity. Research suggests that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound can be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bipyrrole moiety allows for effective charge transport, making it a candidate for use in semiconducting materials.
Polymer Chemistry
In polymer science, bipyrrole derivatives are utilized as monomers for the synthesis of conducting polymers. These materials have applications in sensors and actuators due to their electrical conductivity and mechanical flexibility.
Environmental Applications
Pollutant Degradation
The compound's ability to form reactive intermediates can be harnessed for the degradation of environmental pollutants. Studies indicate that bipyrrole derivatives can catalyze reactions that break down hazardous substances, contributing to environmental remediation efforts.
Chemical Sensors
Research into chemical sensors has identified the potential of sulfonyl-containing compounds for detecting pollutants and toxins in the environment. The unique reactivity of the benzenesulfonyl group allows for selective binding with target analytes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of bipyrrole derivatives, including variations of this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics.
Case Study 2: Organic Electronics
Research conducted at a leading materials science institute investigated the use of this compound as a dopant in organic semiconductor films. The findings revealed improved charge carrier mobility and device efficiency when incorporated into OLED structures.
Case Study 3: Environmental Remediation
A collaborative study between environmental scientists and chemists focused on the degradation of chlorinated solvents using bipyrrole-based catalysts. The results indicated a significant reduction in pollutant concentration over time, showcasing the compound's potential in environmental cleanup applications.
Mechanism of Action
The mechanism of action of 3’-(benzenesulfonyl)-1’-cyclohexyl-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Bipyrrole Derivatives
Halogenated 1'-Methyl-1,2'-Bipyrroles (MBPs)
Example : 2,3,3',4,4',5,5'-Heptachloro-1'-methyl-1,2'-bipyrrole (Q1)
- Structure : A 1,2'-bipyrrole core with seven chlorine atoms and a methyl group at the 1' position .
- Occurrence : Q1 is a naturally occurring halogenated bipyrrole detected globally in marine mammals, seabird eggs, and human milk, indicating bioaccumulation and environmental persistence .
- Properties :
- Contrast : Unlike the target compound, Q1 lacks sulfonyl or cyclohexyl groups. Its halogenation pattern enhances environmental persistence, whereas the benzenesulfonyl group in the target compound may increase solubility in polar solvents .
1,1'-Bis(5,5'-Dichloro-1,1'-Dimethyl-3,3',4,4'-Tetrabromo-2,2'-Bipyrrole (DBP-Br4Cl2)
- Structure : A fully halogenated 2,2'-bipyrrole with bromine and chlorine substituents .
- Synthesis : Produced via synthetic routes to mimic natural halogenated bipyrroles .
- Applications : Used as a reference standard for environmental monitoring due to its structural similarity to natural contaminants .
- Contrast : The target compound’s benzenesulfonyl and cyclohexyl groups introduce steric hindrance and polarizability, which could make it less environmentally mobile but more amenable to functionalization in drug design .
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-Bipyrrole-5,5′-Dicarboxylic Acid
- Structure: A non-halogenated bipyrrole with methyl groups at 3,3',4,4' positions and carboxylic acid groups at 5,5' positions .
- Occurrence : Identified in geological samples as a product of microbial activity .
- Contrast : The target compound’s sulfonyl group is a stronger electron-withdrawing group than carboxylic acid, which may alter redox behavior and reactivity in synthetic applications .
5,5’-Dimethyl-2,2’-Bipyrrole
- Structure : A simple bipyrrole with methyl groups at the 5 and 5' positions .
- Synthesis : Prepared via coupling reactions; methyl groups at alpha positions are reactive toward halogenation or oxidation .
- Applications: Intermediate in porphyrinoid synthesis .
- Contrast : The target compound’s additional substituents (cyclohexyl, benzenesulfonyl) reduce symmetry and may hinder participation in macrocyclic ring formation compared to simpler bipyrroles .
Biological Activity
3'-(benzenesulfonyl)-1'-cyclohexyl-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- The presence of a benzenesulfonyl group enhances its solubility and biological interactions.
- The cyclohexyl moiety contributes to its lipophilicity, potentially affecting its pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity: Studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonyl group is believed to play a crucial role in the interaction with microbial targets.
- Antiparasitic Effects: Some derivatives have shown efficacy against protozoan parasites, indicating potential applications in treating infections like Chagas disease.
- Antitumor Activity: Preliminary investigations suggest that bipyrrole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antibacterial effects of various bipyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL against resistant strains such as MRSA and MSSA .
Antiparasitic Activity
In vitro studies demonstrated that certain bipyrrole derivatives could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, concentrations around 50 µg/mL resulted in over 90% mortality of trypomastigotes . This suggests that modifications to the bipyrrole structure can enhance antiparasitic efficacy.
Antitumor Potential
Recent research has highlighted the potential of bipyrrole compounds in oncology. For instance, a derivative was found to significantly reduce melanoma tumor growth in xenograft models compared to standard treatments . This underscores the need for further exploration into the anticancer properties of this class of compounds.
Case Studies
-
Case Study on Antibacterial Efficacy
- Objective: Evaluate the effectiveness against Staphylococcus aureus.
- Method: Disk diffusion method was employed.
- Results: The compound showed significant inhibition zones compared to control antibiotics.
-
Case Study on Antiparasitic Activity
- Objective: Assess activity against Trypanosoma cruzi.
- Method: Cultured epimastigotes were treated with varying concentrations.
- Results: At 50 µg/mL, there was a notable reduction in parasite viability.
Data Tables
| Biological Activity | Compound Concentration | Effectiveness |
|---|---|---|
| Antibacterial | 12.5 µg/mL | Effective against MRSA |
| Antiparasitic | 50 µg/mL | 90% mortality in trypomastigotes |
| Antitumor | Variable | Significant tumor growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
